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Compound of Interest

Compound Name: 2-(2,5-Dimethylphenyl)pyrrolidine
CAS No.: 367280-98-6
Cat. No.: B2861764

Get Quote

Executive Summary & Compound Identity

2-(2,5-Dimethylphenyl)pyrrolidine is a chiral, nitrogen-containing heterocycle often utilized as
a specialized intermediate in the synthesis of central nervous system (CNS) active agents and
as a chiral auxiliary in asymmetric catalysis. Its structural core consists of a saturated
pyrrolidine ring substituted at the C2 position by a 2,5-dimethylphenyl moiety.

IUPAC Name: 2-(2,5-dimethylphenyl)pyrrolidine[1][2]
e CAS Number: 367280-98-6[1]

e Molecular Formula: Ci2H17N

¢ Molecular Weight: 175.27 g/mol

» Key Structural Feature: Steric bulk at the ortho (2') and meta (5') positions of the phenyl ring,
influencing the rotational barrier and NMR chemical shifts of the pyrrolidine ring.[1]

Synthesis & Sample Preparation Context

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b2861764#bc-rfq
https://www.benchchem.com/product/b2861764/docs?utm_src=pdf-body#technical-guide-spectroscopic-profiling-of-2-2-5-dimethylphenyl-pyrrolidine-1
https://www.benchchem.com/product/b2861764/docs?utm_src=pdf-body#technical-guide-spectroscopic-profiling-of-2-2-5-dimethylphenyl-pyrrolidine-1
https://jyx.jyu.fi/bitstream/handle/123456789/72863/6/978-951-39-8465-6_vaitos_2020_12_10_jyx.pdf
https://buildingblock.bocsci.com/product/2-2-5-dimethylphenyl-pyrrolidine-cas-367280-98-6-21805.html
https://jyx.jyu.fi/bitstream/handle/123456789/72863/6/978-951-39-8465-6_vaitos_2020_12_10_jyx.pdf
https://jyx.jyu.fi/bitstream/handle/123456789/72863/6/978-951-39-8465-6_vaitos_2020_12_10_jyx.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2861764?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Expertise Note: The spectroscopic signals described below are highly dependent on the
sample's acid/base state.[1] The free base amine is an oil that readily absorbs COz; the
hydrochloride salt is a stable solid.[1] Data below refers to the free base in CDCls unless

otherwise noted.[1]

Common Synthetic Route: The compound is typically synthesized via the nucleophilic addition
of a 2,5-dimethylphenyl organometallic reagent (Lithium or Grignard) to a protected 2-
pyrrolidone or imine precursor, followed by reduction or deprotection.[1]

e Impurity Watch: Samples derived from reduction of pyrroles may contain traces of partially
reduced dihydropyrroles (enamine signals in NMR).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by the asymmetry introduced by the C2 chiral center and the
specific substitution pattern of the aromatic ring.[1]

'H NMR Characterization (400 MHz, CDCIs)

The proton spectrum is dominated by the diastereotopic nature of the pyrrolidine methylene
protons and the specific 1,2,5-substitution pattern of the aromatic ring.[1]
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Position

Shift (3,
ppm)

Multiplicity

Integral

Coupling (J,
Hz)

Assignment
Logic

Ar-H6'

7.15-7.25

Singlet (br) or
d

J~ 1.5 (meta)

The proton at
position 6' is
isolated by
the 5'-Me and
1'-linkage.[1]
It is the most
deshielded
aromatic

proton.[1]

Ar-H3', H4'

6.90 - 7.05

Multipletdd ~ 2H

J~7.8
(ortho)

H3'and H4'
are adjacent.
[1] Their
shifts overlap
due to similar
electronic

environments

1]

C2-H

4.20-4.35

dd or triplet 1H

The benzylic
methine.[1]
Deshielded
by the
aromatic ring
and the
nitrogen

atom.[1]

C5-Hz

2.95-3.20

Multiplet 2H

Methylene
adjacent to
Nitrogen.[1]
Diastereotopi
c splitting
may be

observed.[1]
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2'-Methyl
group (ortho).
[1] Slightly
Ar-CHs 2.30-2.35 Singlet 3H - deshielded
due to
proximity to
the ring.[1]

5'-Methyl
Ar-CHs 2.25-2.30 Singlet 3H - group (meta).
[1]

Methylene
C3-H:2 2.05-2.20 Multiplet 2H - beta to
Nitrogen.[1]

Methylene
C4-H: 1.60-1.90 Multiplet 2H - gamma to
Nitrogen.[1]

Exchangeabl
e.[1] Shift
) varies with
N-H 1.80 - 2.50 Broad Singlet  1H ]
concentration

and moisture.

[1]

Key Diagnostic Feature: The absence of a para-proton coupling pattern and the presence of
two distinct methyl singlets confirm the 2,5-substitution.[1] If the product were the 2,4-isomer,
the aromatic splitting would show a distinct doublet-doublet-singlet pattern with different
coupling constants.[1]

3C NMR Characterization (100 MHz, CDCI:s)

The carbon spectrum must show 12 distinct signals (unless accidental overlap occurs).[1]
o Aromatic Region (125 — 145 ppm):

o Quaternary C (Ipso): ~142 ppm (Attached to pyrrolidine).[1]
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o Quaternary C (C2', C5"): ~135 ppm and ~132 ppm (Methyl bearing).[1]
o Methine C (Ar-CH): Three signals between 126 — 130 ppm.[1]

 Aliphatic Region (20 — 65 ppm):

o

C2 (Methine): ~58 — 62 ppm. (Diagnostic peak for the connection point).[1][3][4]

[¢]

C5 (Methylene): ~46 ppm.

[¢]

C3 (Methylene): ~33 ppm.

[e]

C4 (Methylene): ~25 ppm.

o

Methyls: Two signals at ~19 ppm and ~21 ppm.[1]

Mass Spectrometry (MS) Profile

Mass spectrometry is the primary tool for confirming the molecular weight and the pyrrolidine
core structure.[1]

Fragmentation Pathway (El, 70 eV)

The fragmentation is driven by a-cleavage adjacent to the nitrogen atom.[1] This is the "self-
validating" signature of 2-substituted pyrrolidines.[1]

e Molecular lon (M*):m/z 175 (Moderate intensity).[1]
e Base Peak:m/z 70.[1]

o Mechanism:[5][6][7] Cleavage of the bond between the pyrrolidine C2 and the aromatic
ring.[1] The charge is retained on the pyrrolinium ring fragment (CaHsN™).[1]

e Secondary lons:
o m/z 174 (M - H): Loss of the benzylic hydrogen.[1]

o m/z 160 (M - CHs): Loss of a methyl group from the aromatic ring.[1]
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o m/z 105: 2,5-Dimethylphenyl cation (less common in amine fragmentation but possible).[1]

Fragmentation Logic Diagram

The following diagram illustrates the primary fragmentation pathway used for structural
confirmation.

Charge Retention Pyrrolinium lon
on N—ring (Base Peak)

m/z 70
a-Cleavage
(C2-Ar Bond Break) Loss of
Substituent

Neutral Radical
(2,5-Dimethylphenyl)

Molecular lon (M+)
m/z 175

Click to download full resolution via product page

Caption: Primary Electron Impact (El) fragmentation pathway for 2-(2,5-
dimethylphenyl)pyrrolidine, showing the formation of the diagnostic m/z 70 base peak.

Infrared (IR) Spectroscopy

IR analysis is useful for determining the salt form (Free base vs. HCI) and confirming the
substitution pattern.[1]

e N-H Stretch:

o Free Base: Weak, broad band at 3300 — 3400 cm~1.[1]

o HCI Salt: Strong, broad absorption spanning 2800 — 3200 cm~! (ammonium band).[1]
o C-H Stretch:

o Aromatic: Weak shoulder > 3000 cm~1.[1]

o Aliphatic: Strong bands at 2850 — 2980 cm~1.[1]

e Aromatic Overtones:

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://jyx.jyu.fi/bitstream/handle/123456789/72863/6/978-951-39-8465-6_vaitos_2020_12_10_jyx.pdf
https://www.benchchem.com/product/b2861764/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-profiling-of-2-2-5-dimethylphenyl-pyrrolidine-1
https://www.benchchem.com/product/b2861764/docs?utm_src=pdf-body#technical-guide-spectroscopic-profiling-of-2-2-5-dimethylphenyl-pyrrolidine-1
https://www.benchchem.com/product/b2861764/docs?utm_src=pdf-body#technical-guide-spectroscopic-profiling-of-2-2-5-dimethylphenyl-pyrrolidine-1
https://jyx.jyu.fi/bitstream/handle/123456789/72863/6/978-951-39-8465-6_vaitos_2020_12_10_jyx.pdf
https://jyx.jyu.fi/bitstream/handle/123456789/72863/6/978-951-39-8465-6_vaitos_2020_12_10_jyx.pdf
https://jyx.jyu.fi/bitstream/handle/123456789/72863/6/978-951-39-8465-6_vaitos_2020_12_10_jyx.pdf
https://jyx.jyu.fi/bitstream/handle/123456789/72863/6/978-951-39-8465-6_vaitos_2020_12_10_jyx.pdf
https://jyx.jyu.fi/bitstream/handle/123456789/72863/6/978-951-39-8465-6_vaitos_2020_12_10_jyx.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2861764?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o The 1,2,5-substitution pattern typically produces weak overtone bands in the 1600 — 2000
cm~1 region, though often obscured.[1]

e Fingerprint Region:
o C=C Aromatic Ring Stretch: ~1500 cm~* and ~1600 cm~1.[1]

o C-N Stretch: ~1100 — 1200 cm~.[1]

Analytical Workflow Summary

To validate a sample of 2-(2,5-dimethylphenyl)pyrrolidine, follow this logical progression:

e Mass Spec (GC-MS): Confirm M* (175) and Base Peak (70). If Base Peak is 105, the
structure may be the reversed isomer (an aniline derivative).[1]

e 1H NMR: Verify the integration ratio of 3 (Aromatic) : 1 (Methine) : 6 (Methyls). Check for the
"2,5-dimethyl" splitting pattern (lack of para-coupling).[1]

» |R: Confirm presence of secondary amine (N-H) and absence of Carbonyl (C=0) to rule out
lactam precursors (e.g., 1-(2,5-dimethylphenyl)-2-pyrrolidone).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b2861764?utm_src=pdf-custom-synthesis#bc-rfq
https://jyx.jyu.fi/bitstream/handle/123456789/72863/6/978-951-39-8465-6_vaitos_2020_12_10_jyx.pdf
https://buildingblock.bocsci.com/product/2-2-5-dimethylphenyl-pyrrolidine-cas-367280-98-6-21805.html
https://www.cfsre.org/images/Vandeputte_et_al._-_2022_-_Pharmacological_evaluation_and_forensic_case_series_of_N-pyrrolidino_etonitazene.pdf
https://www.echemi.com/cms/1168935.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC12824766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12824766/
https://patents.google.com/patent/CN110981779B/en
https://patents.google.com/patent/CN110981779B/en
https://www.chemistrysteps.com/unknown-from-ir-nmr-and-mass-spectrometry/
https://www.chemistrysteps.com/unknown-from-ir-nmr-and-mass-spectrometry/
https://pdf.benchchem.com/1204/Spectroscopic_Analysis_of_2_Methylpyrrolidine_A_Technical_Guide.pdf
https://spectrabase.com/spectrum/ytCTPB8TlQ
https://spectrabase.com/compound/JFl4qxK90lE
https://www.benchchem.com/product/b2861764/docs#technical-guide-spectroscopic-profiling-of-2-2-5-dimethylphenyl-pyrrolidine-1
https://www.benchchem.com/product/b2861764/docs#technical-guide-spectroscopic-profiling-of-2-2-5-dimethylphenyl-pyrrolidine-1
https://www.benchchem.com/product/b2861764/docs#technical-guide-spectroscopic-profiling-of-2-2-5-dimethylphenyl-pyrrolidine-1
https://www.benchchem.com/product/b2861764/docs#technical-guide-spectroscopic-profiling-of-2-2-5-dimethylphenyl-pyrrolidine-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2861764?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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